Benzoylpaeoniflorin
Description
Contextualization within Natural Product Chemistry
Benzoylpaeoniflorin is classified as a monoterpene glycoside. chemicalbook.com It is a naturally occurring compound found primarily in the roots of plants from the Paeonia genus, such as Paeonia lactiflora and Paeonia suffruticosa. biosynth.comnih.gov The intricate molecular structure of this compound, featuring a distinctive cage-like monoterpenoid skeleton, has made it a subject of interest for chemists and pharmacologists alike. cjnmcpu.com Natural product chemistry often focuses on the isolation, structure elucidation, and synthesis of such complex molecules, which can serve as templates for the development of new therapeutic agents. jneonatalsurg.com The study of compounds like this compound contributes to a deeper understanding of the vast chemical diversity found in nature.
Significance in Traditional Medicinal Plant Research
The roots of Paeonia species have been a cornerstone of traditional medicine practices in regions like China, Korea, and Japan for over a millennium. frontiersin.org In Traditional Chinese Medicine, the dried root of Paeonia lactiflora, known as Radix Paeoniae Alba or "Bai Shao," is used to treat a variety of ailments. chemicalbook.comfrontiersin.org this compound is one of the key bioactive constituents isolated from these roots, alongside other compounds like paeoniflorin (B1679553) and albiflorin (B1665693). chemicalbook.com Research into this compound is crucial for understanding the scientific basis behind the traditional uses of these medicinal plants. cjnmcpu.com By investigating the pharmacological activities of individual compounds, scientists can validate and potentially refine the therapeutic applications of these age-old remedies. jneonatalsurg.com
Detailed Research Findings
Scientific investigations have revealed several potential biological activities of this compound, highlighting its multifaceted pharmacological profile.
One of the well-documented effects of this compound is its anti-inflammatory activity. chemicalbook.com Research has shown that it can inhibit the enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) in vitro. selleckchem.comchemfaces.com These enzymes are key players in the inflammatory pathway. Further studies have explored its potential in managing anaphylactic reactions. cjnmcpu.comcjnmcpu.com
In the context of cardiovascular health, this compound has been studied for its effects on apoptosis (programmed cell death) in heart cells. Research in rat models of coronary heart disease suggests that this compound may help protect cardiac muscle by regulating the levels of Bcl-2 and Bax, two proteins involved in the apoptotic process. chemicalbook.comchemfaces.com
The compound has also demonstrated antioxidant properties, which are being explored for their potential relevance in neurodegenerative conditions such as Alzheimer's disease. chemicalbook.combiosynth.com Additionally, some studies have pointed towards its potential antibacterial, antidiabetic, antitumor, and hepatoprotective effects. chemicalbook.com
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C30H32O12 | biosynth.comnih.govchemfaces.commedchemexpress.comsinophytochem.com |
| Molecular Weight | 584.57 g/mol | biosynth.comselleckchem.comchemfaces.commedchemexpress.comsinophytochem.com |
| Appearance | White or light yellow crystalline powder | chemfaces.comchembk.com |
| Melting Point | Approximately 123 °C | biosynth.com |
| Solubility | Soluble in organic solvents such as methanol, ethanol, DMSO, and pyridine. | chemfaces.comsinophytochem.comchembk.com |
| CAS Number | 38642-49-8 | chemicalbook.combiosynth.comsinophytochem.com |
Table 2: Investigated Biological Activities of this compound
| Activity | Findings | Source |
|---|---|---|
| Anti-inflammatory | Inhibits COX-1 and COX-2 enzymes in vitro. | selleckchem.comchemfaces.com |
| Anti-anaphylactic | May inhibit histamine (B1213489) release and modulate MAPK signaling pathways. | cjnmcpu.comcjnmcpu.com |
| Cardioprotective | May restrain apoptosis in cardiac muscle by modulating Bcl-2 and Bax levels. | chemicalbook.comchemfaces.com |
| Antioxidant | Investigated as a potential therapeutic agent for oxidative stress-related Alzheimer's disease. | chemicalbook.combiosynth.com |
| Other Potential Activities | Antibacterial, antidiabetic, antitumor, and hepatoprotective effects have been reported. | chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[[(1R,2S,3R,5R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32O12/c1-27-14-29(36)19-12-30(27,28(19,26(41-27)42-29)15-38-24(35)17-10-6-3-7-11-17)40-25-22(33)21(32)20(31)18(39-25)13-37-23(34)16-8-4-2-5-9-16/h2-11,18-22,25-26,31-33,36H,12-15H2,1H3/t18-,19-,20-,21+,22-,25+,26-,27+,28+,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LATYEZNGPQKAIK-HRCYFWENSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=CC=C5)OC6C(C(C(C(O6)COC(=O)C7=CC=CC=C7)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@]3([C@@H]4C[C@]1([C@@]4([C@H](O2)O3)COC(=O)C5=CC=CC=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C7=CC=CC=C7)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38642-49-8 | |
| Record name | Benzoylpaeoniflorin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38642-49-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Pharmacological Activities and Therapeutic Potential of Benzoylpaeoniflorin
Anti-Inflammatory and Immunomodulatory Effects
Benzoylpaeoniflorin (BPF), a natural monoterpene glucoside isolated from the root of Paeonia lactiflora, has demonstrated considerable anti-inflammatory and immunomodulatory properties in various scientific studies. nih.govdntb.gov.uafrontiersin.orgresearchgate.net Its mechanisms of action involve the intricate regulation of inflammatory mediators, cytokines, and key intracellular signaling pathways that are central to the inflammatory process. nih.govdntb.gov.ua
Regulation of Inflammatory Mediators and Cytokines
BPF exerts its anti-inflammatory effects by directly targeting the production and expression of numerous molecules that initiate and sustain inflammatory responses.
Research has consistently shown that this compound can suppress the generation of a wide array of pro-inflammatory cytokines. In mouse models of lipopolysaccharide (LPS)-induced sepsis, treatment with BPF led to a notable decrease in the serum levels of Interleukin-1β (IL-1β). nih.govdntb.gov.ua Similarly, in cellular models of anaphylaxis, pretreatment with BPF markedly inhibited the overproduction of Interleukin-3 (IL-3), Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13). cjnmcpu.com
The compound's effect on Interleukin-6 (IL-6) and Tumor Necrosis Factor-α (TNF-α) is also well-documented. Studies using LPS-stimulated human umbilical vein endothelial cells (HUVECs) and THP-1 macrophages showed that BPF pretreatment significantly inhibited the mRNA and protein levels of both IL-6 and TNF-α. nih.govdntb.gov.uaresearchgate.net This inhibitory action was further confirmed in animal models, where BPF-treated mice with sepsis exhibited lower serum concentrations of these cytokines. nih.govdntb.gov.ua
Furthermore, BPF has been found to reduce the levels of key chemokines. In mice with LPS-induced sepsis, the administration of BPF resulted in lower serum levels of Chemokine (C-X-C motif) Ligand 1 (CXCL1) and Chemokine (C-X-C motif) Ligand 2 (CXCL2), which are crucial for recruiting neutrophils to sites of inflammation. nih.govdntb.gov.ua
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production
| Cytokine/Chemokine | Observed Effect | Model System | Citations |
|---|---|---|---|
| Interleukin-1β (IL-1β) | Decreased serum levels | LPS-induced sepsis in mice | nih.gov, dntb.gov.ua |
| Interleukin-3 (IL-3) | Inhibited overproduction | DNP-BSA-treated cellular model | cjnmcpu.com |
| Interleukin-4 (IL-4) | Inhibited overproduction | DNP-BSA-treated cellular model | cjnmcpu.com |
| Interleukin-5 (IL-5) | Inhibited overproduction | DNP-BSA-treated cellular model | cjnmcpu.com |
| Interleukin-6 (IL-6) | Inhibited mRNA and protein levels; decreased serum levels | LPS-stimulated HUVECs, THP-1 macrophages; sepsis in mice | researchgate.net, nih.gov, dntb.gov.ua |
| Interleukin-13 (IL-13) | Inhibited overproduction | DNP-BSA-treated cellular model | cjnmcpu.com |
| Tumor Necrosis Factor-α (TNF-α) | Inhibited mRNA and protein levels; decreased serum levels | LPS-stimulated HUVECs, THP-1 macrophages; sepsis in mice | researchgate.net, nih.gov, dntb.gov.ua |
| Chemokine (C-X-C motif) Ligand 1 (CXCL1) | Decreased serum levels | LPS-induced sepsis in mice | nih.gov, dntb.gov.ua |
| Chemokine (C-X-C motif) Ligand 2 (CXCL2) | Decreased serum levels | LPS-induced sepsis in mice | nih.gov, dntb.gov.ua |
This compound plays a role in regulating the production of nitric oxide (NO), a key signaling molecule in inflammation. nih.govdntb.gov.ua While physiological levels of NO are essential, overproduction by inducible nitric oxide synthase (iNOS) contributes to inflammation-related tissue damage. mdpi.comnih.gov Studies have shown that BPF pretreatment effectively inhibits the LPS-induced increase in both mRNA and protein levels of iNOS in HUVECs and THP-1 macrophages. nih.govdntb.gov.ua This suppression of iNOS expression is a key mechanism by which BPF modulates the excessive NO production seen in inflammatory conditions.
The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins (B1171923) and are primary targets for non-steroidal anti-inflammatory drugs (NSAIDs). wikipedia.orgscielo.org.mxwikipedia.org this compound has been identified as a natural inhibitor of both COX-1 and COX-2. nih.govdntb.gov.uaselleckchem.com By inhibiting these enzymes, BPF can reduce the production of prostaglandins, which are key mediators of pain and inflammation. selleckchem.com
Prostaglandin E2 (PGE2) and Leukotriene B4 (LTB4) are potent lipid mediators derived from arachidonic acid that contribute significantly to the inflammatory response. rndsystems.comnih.gov Total glucosides of peony (TGP), a well-known herbal extract of which this compound is a major component, has been shown to inhibit the production of both PGE2 and LTB4. frontiersin.orgresearchgate.net This suggests that the regulatory effects of BPF on the inflammatory cascade extend to the arachidonic acid metabolism pathway, thereby controlling the synthesis of these pro-inflammatory eicosanoids.
Modulation of Intracellular Signaling Pathways
The anti-inflammatory effects of this compound are underpinned by its ability to modulate critical intracellular signaling pathways that regulate the expression of inflammatory genes. Research demonstrates that BPF can suppress the activation of the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.govdntb.gov.uacjnmcpu.com
In studies involving LPS-stimulated cells, BPF treatment suppressed the phosphorylation of p65, a key subunit of the NF-κB complex, thereby inhibiting its activation. nih.govdntb.gov.ua Simultaneously, BPF was found to reduce the phosphorylation of key MAPK proteins, including p38, c-Jun N-terminal kinases (JNK), and extracellular signal-regulated kinases (ERK). nih.govdntb.gov.uacjnmcpu.com By blocking the activation of these signaling cascades, BPF effectively halts the transcriptional upregulation of a wide range of pro-inflammatory genes, including those for cytokines and enzymes like iNOS and COX-2. nih.govdntb.gov.uacjnmcpu.com Network pharmacology analyses also point towards the involvement of the PI3K-Akt signaling pathway as a potential target. frontiersin.org
Table 2: Effect of this compound on Inflammatory Enzymes and Signaling Pathways
| Target | Observed Effect | Pathway | Citations |
|---|---|---|---|
| Inducible Nitric Oxide Synthase (iNOS) | Inhibited mRNA and protein expression | Nitric Oxide Synthesis | nih.gov, dntb.gov.ua |
| Cyclooxygenase-1 (COX-1) | Inhibited activity/expression | Prostaglandin Synthesis | nih.gov, dntb.gov.ua, selleckchem.com |
| Cyclooxygenase-2 (COX-2) | Inhibited activity/expression | Prostaglandin Synthesis | nih.gov, dntb.gov.ua, selleckchem.com |
| p65 (NF-κB subunit) | Suppressed phosphorylation | NF-κB Signaling | nih.gov, dntb.gov.ua |
| p38 | Suppressed phosphorylation | MAPK Signaling | nih.gov, dntb.gov.ua, cjnmcpu.com |
| JNK | Suppressed phosphorylation | MAPK Signaling | nih.gov, dntb.gov.ua, cjnmcpu.com |
| ERK | Suppressed phosphorylation | MAPK Signaling | nih.gov, dntb.gov.ua, cjnmcpu.com |
Table of Mentioned Compounds
| Compound Name |
|---|
| Albiflorin (B1665693) |
| Arachidonic acid |
| This compound |
| Chemokine (C-X-C motif) Ligand 1 (CXCL1) |
| Chemokine (C-X-C motif) Ligand 2 (CXCL2) |
| Cyclooxygenase-1 (COX-1) |
| Cyclooxygenase-2 (COX-2) |
| Extracellular signal-regulated kinases (ERK) |
| Inducible Nitric Oxide Synthase (iNOS) |
| Interleukin-1β (IL-1β) |
| Interleukin-3 (IL-3) |
| Interleukin-4 (IL-4) |
| Interleukin-5 (IL-5) |
| Interleukin-6 (IL-6) |
| Interleukin-13 (IL-13) |
| c-Jun N-terminal kinases (JNK) |
| Leukotriene B4 (LTB4) |
| Nitric Oxide (NO) |
| Nuclear factor kappa B (NF-κB) |
| p38 |
| p65 |
| Paeoniflorin (B1679553) |
| Prostaglandin E2 (PGE2) |
Mitogen-Activated Protein Kinase (MAPK) Pathway Inhibition
This compound has been shown to exert its effects by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway is crucial in regulating various cellular processes, and its inhibition can influence inflammatory and allergic responses. Specifically, this compound targets key kinases within this pathway, including Extracellular Signal-Regulated Kinase 1/2 (ERK1/2), c-Jun N-terminal Kinase (JNK), and p38.
Research indicates that this compound can block the release of inflammatory cytokines by inhibiting ERK1/2, JNK, and p38. researchgate.net Molecular docking studies have revealed that this compound fits well into the ATP binding sites of ERK, p38, and JNK. researchgate.net This interaction is strengthened by the formation of hydrogen bonds between the C4-OH and glycosyl parts of this compound and the amino acid residues of these MAPKs. researchgate.net This binding action is believed to be a key mechanism behind its anti-anaphylactic properties. researchgate.netresearchgate.net
The MAPK pathway is composed of three main kinase cascades: ERK1/2, JNK, and p38 MAPK. nih.govinvivogen.com While ERK1 and ERK2 are typically activated by growth factors, the JNK and p38 kinases are more responsive to stress stimuli like cytokines and osmotic shock. nih.gov this compound's ability to suppress the phosphorylation of p65, p38, JNK, and ERK has been observed in cellular models of inflammation. dntb.gov.ua This suppression of phosphorylation is a key indicator of the compound's inhibitory effect on the MAPK pathway.
Table 1: Effects of this compound on MAPK Pathway Components
| Pathway Component | Observed Effect of this compound | Research Context | Citation |
|---|---|---|---|
| ERK1/2 | Inhibition of phosphorylation | LPS-induced inflammation in HUVECs and THP-1 macrophages | dntb.gov.ua |
| Blocks release of inflammatory factors | Anti-allergic effects in RBL-2H3 cells and mouse models | researchgate.net | |
| JNK | Inhibition of phosphorylation | LPS-induced inflammation in HUVECs and THP-1 macrophages | dntb.gov.ua |
| Down-regulation of phosphorylation | Pam3CSK4-stimulated mouse primary macrophages | frontiersin.org | |
| p38 | Inhibition of phosphorylation | LPS-induced inflammation in HUVECs and THP-1 macrophages | dntb.gov.ua |
| Blocks release of inflammatory factors | Anti-allergic effects in RBL-2H3 cells and mouse models | researchgate.net |
Nuclear Factor-kappa B (NF-κB) Pathway Modulation
In lipopolysaccharide (LPS)-stimulated macrophages, which are key immune cells, this compound has been shown to influence the activation of the NF-κB pathway. frontiersin.org This pathway is typically activated by stimuli such as LPS, leading to the phosphorylation and subsequent degradation of IκBα. frontiersin.orgmdpi.com This degradation releases NF-κB, allowing it to move into the nucleus and trigger the expression of pro-inflammatory genes. frontiersin.org
Studies have demonstrated that this compound can suppress the LPS-mediated phosphorylation of both p65 and IκBα. dntb.gov.ua By preventing the phosphorylation of IκBα, this compound effectively blocks its degradation and keeps NF-κB sequestered in the cytoplasm, thereby inhibiting the inflammatory response. This mechanism has been observed in human umbilical vein endothelial cells (HUVECs) and THP-1 macrophages. dntb.gov.ua The inhibition of NF-κB activation is a key component of the anti-inflammatory properties attributed to this compound.
Table 2: this compound's Impact on the NF-κB Pathway
| Target Molecule | Effect of this compound | Cellular Model | Stimulus | Citation |
|---|---|---|---|---|
| p65 | Suppressed phosphorylation | HUVECs and THP-1 macrophages | LPS | dntb.gov.ua |
| IκBα | Suppressed phosphorylation | HUVECs and THP-1 macrophages | LPS | dntb.gov.ua |
Janus Kinase/Signal Transducers and Activators of Transcription (JAK/STAT) Pathway Regulation
The Janus Kinase/Signal Transducers and Activators of Transcription (JAK/STAT) pathway is a primary signaling cascade for a wide array of cytokines and growth factors, playing a pivotal role in immunity, cell proliferation, and differentiation. nih.govwikipedia.org This pathway consists of three main components: a receptor, the Janus kinase (JAK), and the Signal Transducer and Activator of Transcription (STAT) protein. wikipedia.orgnih.gov Upon a cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins. wikipedia.orgnih.gov These STATs are then phosphorylated by JAKs, form dimers, and translocate to the nucleus to regulate gene transcription. wikipedia.orgnih.gov
While direct and extensive studies on the specific interaction of this compound with the JAK/STAT pathway are still emerging, its known anti-inflammatory properties suggest a potential for such regulation. The activation of the JAK/STAT pathway is known to be regulated by various mechanisms, including interactions with other signaling pathways like the PI3K/AKT and MAPK pathways, both of which are influenced by this compound. youtube.com Given the crosstalk between these pathways, it is plausible that this compound's effects on MAPK and PI3K/AKT signaling could indirectly modulate JAK/STAT activity. Further research is needed to fully elucidate the direct regulatory effects of this compound on the JAK/STAT pathway.
Phosphatidylinositol 3-Kinase/Protein Kinase B (PI3K/AKT) Pathway Interactions
The Phosphatidylinositol 3-Kinase (PI3K)/Protein Kinase B (AKT) signaling pathway is a central regulator of cell survival, growth, proliferation, and metabolism. jppres.comijbs.com Dysregulation of this pathway is implicated in various diseases, including cancer. nih.gov The pathway is initiated by the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-triphosphate (PIP3). jppres.com PIP3 acts as a second messenger, recruiting AKT to the cell membrane where it is activated. mdpi.com Activated AKT then phosphorylates numerous downstream targets, influencing a wide range of cellular functions. mdpi.com
This compound has been shown to interact with the PI3K/AKT pathway. For instance, in the context of sepsis models, the broader treatment from which this compound is derived has been shown to impact this pathway. dntb.gov.ua The activation of the JAK/STAT pathway can lead to the activation of the PI3K/AKT pathway. youtube.com Given that this compound modulates other interconnected signaling cascades like the MAPK pathway, there is a strong basis for its interaction with PI3K/AKT signaling. The PI3K/AKT and MAPK pathways are known to have cooperative effects on tumor growth, and their signaling pathways can influence one another. nih.gov Further investigation is required to fully delineate the specific mechanisms of this compound's interactions with the PI3K/AKT pathway.
Effects on Immune Cell Function
Inhibition of Mast Cell Degranulation
Mast cells are key players in allergic reactions, and their degranulation releases a host of inflammatory mediators. tsijournals.com this compound has demonstrated a significant ability to inhibit this process. A primary indicator of mast cell degranulation is the release of β-hexosaminidase and histamine (B1213489). tsijournals.comfrontiersin.org
Studies have shown that this compound can effectively inhibit the release of these mediators. researchgate.net This inhibitory effect is a cornerstone of its anti-anaphylactic activity. researchgate.net The release of β-hexosaminidase is commonly used as a marker to assess the degranulation of mast cells in response to various stimuli. researchgate.net By preventing this release, this compound helps to quell the allergic cascade. This action is linked to its dual inhibition of histidine decarboxylase (HDC), an enzyme crucial for histamine synthesis, and the MAPK signaling pathway. researchgate.net
Table 3: this compound's Effect on Mast Cell Degranulation Markers
| Marker | Effect of this compound | Significance in Allergic Response | Citation |
|---|---|---|---|
| β-Hexosaminidase | Inhibition of release | A key marker for mast cell degranulation | researchgate.net |
| Histamine | Inhibition of release | A primary mediator of allergic symptoms | researchgate.net |
Macrophage Activity Modulation
Macrophages are versatile immune cells that can adopt different functional phenotypes, broadly categorized as M1 (classically activated) and M2 (alternatively activated), in response to microenvironmental cues. apub.krfrontiersin.org M1 macrophages are typically pro-inflammatory, while M2 macrophages are involved in anti-inflammatory responses and tissue repair. apub.kr
This compound has been shown to modulate macrophage activity, particularly in the context of inflammation stimulated by lipopolysaccharide (LPS), a component of bacterial cell walls. dntb.gov.ua In LPS-stimulated macrophages, this compound pretreatment has been observed to inhibit the increase in mRNA and protein levels of pro-inflammatory mediators. dntb.gov.ua This suggests that this compound can shift the macrophage response away from a pro-inflammatory M1-like state.
The polarization of macrophages towards an M1 phenotype is often driven by signaling pathways such as NF-κB and MAPK. nih.gov Given that this compound inhibits these pathways, it is a plausible mechanism for its modulation of macrophage activity. By suppressing the signaling that leads to M1 polarization, this compound can temper the inflammatory response orchestrated by these immune cells.
T Lymphocyte and B Lymphocyte Regulation
T and B lymphocytes are key players in the adaptive immune response. lumenlearning.comwikipedia.org T cells are involved in cell-mediated immunity, while B cells are central to the humoral immune response through antibody production. lumenlearning.comclevelandclinic.org The regulation of these cells is crucial for maintaining immune homeostasis. drugtargetreview.com Helper T cells (TH cells) are critical for activating other immune cells, including B cells and cytotoxic T cells. lumenlearning.comwikipedia.orgclevelandclinic.org
Research suggests that modulating B lymphocyte function can, in turn, regulate T lymphocyte activity, offering a potential strategy for treating immune-mediated disorders. drugtargetreview.com For instance, intestinal B lymphocytes can be stimulated by gut bacteria to produce interleukin-10 (IL-10), which promotes the development of regulatory T cells that suppress excessive inflammatory responses. drugtargetreview.com Some subsets of B cells, known as regulatory B cells (Bregs), can suppress immune responses and promote tolerance, in part by secreting IL-10 and other regulatory molecules. frontiersin.org
Balance of T helper 1 (Th1) and T helper 2 (Th2) Cells
Helper T cells can be broadly categorized into different subsets, with Th1 and Th2 cells playing distinct roles in the immune response. wikipedia.org Th1 cells are primarily involved in cell-mediated immunity against intracellular pathogens, producing cytokines like interferon-gamma (IFN-γ) and interleukin-2 (B1167480) (IL-2). wikipedia.org In contrast, Th2 cells drive humoral immunity, effective against extracellular parasites, and release cytokines such as IL-4, IL-5, and IL-13. wikipedia.org
The balance between Th1 and Th2 responses is critical for an appropriate immune reaction. researchgate.net An imbalance is associated with various inflammatory and autoimmune conditions. researchgate.netspandidos-publications.com For example, the differentiation of these T helper cells is influenced by the surrounding cytokine environment; IFN-γ promotes Th1 development while inhibiting Th2, and IL-4 has the opposite effect. wikipedia.org Studies have shown that certain therapies can alleviate conditions like asthma by modulating the Th1/Th2 ratio. researchgate.net Furthermore, chemokines can differentially attract Th1 and Th2 cells, influencing the local inflammatory environment. nih.gov
In Vivo Anti-Inflammatory and Immunomodulatory Models
Passive Cutaneous Anaphylaxis (PCA) Models in Mice
Passive cutaneous anaphylaxis (PCA) is a widely used in vivo model to study localized, IgE-mediated allergic reactions, which are a form of type I hypersensitivity. researchgate.netcjnmcpu.comhookelabs.comcreative-biolabs.com In this model, an IgE antibody specific to an antigen is injected intradermally into the ear or skin of a mouse. hookelabs.comcreative-biolabs.com Subsequent intravenous administration of the antigen, along with a dye like Evans blue, triggers mast cell degranulation at the injection site. cjnmcpu.comhookelabs.com This leads to increased vascular permeability, resulting in fluid leakage and dye extravasation, which can be quantified to measure the severity of the anaphylactic reaction. cjnmcpu.comhookelabs.comresearchgate.net
Studies have demonstrated the anti-anaphylactic potential of this compound using the PCA model in BALB/c mice. researchgate.netcjnmcpu.com Oral administration of this compound was found to suppress the IgE-mediated PCA reaction in antigen-challenged mice, as evidenced by a decrease in the leakage of Evans blue dye from the ears. cjnmcpu.com These findings suggest that this compound can inhibit mast cell degranulation and the subsequent inflammatory cascade. researchgate.netcjnmcpu.com
| Model | Animal | Key Findings | Reference |
| Passive Cutaneous Anaphylaxis (PCA) | BALB/c Mice | Suppressed IgE-mediated PCA reaction | researchgate.netcjnmcpu.com |
| Decreased vascular permeability (Evans blue leakage) | cjnmcpu.com |
Sepsis Models (e.g., Lipopolysaccharide (LPS)-induced Sepsis, Cecal Ligation and Puncture (CLP)-induced Sepsis)
Sepsis is a life-threatening condition caused by a dysregulated host response to infection. dntb.gov.uamdpi.com Animal models are crucial for studying the pathophysiology of sepsis and for evaluating potential therapeutic agents. The lipopolysaccharide (LPS)-induced sepsis model involves administering LPS, a component of the outer membrane of Gram-negative bacteria, to mimic the inflammatory response seen in sepsis. nih.govresearchgate.net The cecal ligation and puncture (CLP) model is considered more clinically relevant as it mimics the polymicrobial nature of human sepsis by inducing a peritoneal infection. nih.govmdpi.com
This compound has shown significant protective effects in both LPS- and CLP-induced sepsis models in mice. nih.gov In mice with LPS-induced sepsis, treatment with this compound led to lower serum levels of pro-inflammatory cytokines such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β). dntb.gov.uanih.gov Histopathological analysis also revealed that this compound treatment mitigated LPS-induced lung damage. dntb.gov.uanih.gov Furthermore, in a lethal dose LPS model, this compound improved survival rates in a dose-dependent manner. nih.govresearchgate.net In the more clinically relevant CLP-induced sepsis model, this compound treatment also demonstrated a dose-dependent improvement in survival rates. dntb.gov.uanih.gov These results highlight the potent anti-inflammatory and protective effects of this compound in severe systemic inflammation. nih.gov
| Model | Animal | Key Findings | Reference |
| LPS-induced Sepsis | Mice | Reduced serum levels of IL-6, TNF-α, IL-1β, CXCL1, and CXCL2 | dntb.gov.uanih.gov |
| Alleviated LPS-induced lung damage | dntb.gov.uanih.gov | ||
| Improved survival rates (lethal dose model) | nih.govresearchgate.net | ||
| CLP-induced Sepsis | Mice | Improved survival rates | dntb.gov.uanih.gov |
Autoimmune Disease Models (e.g., Rheumatoid Arthritis, Systemic Lupus Erythematosus)
Rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE) are chronic autoimmune diseases characterized by systemic inflammation and the loss of tolerance to self-antigens. mdpi.commsdmanuals.com RA primarily affects the joints, leading to inflammation and potential deformities, while SLE is a multisystem disease that can affect various organs. mdpi.commsdmanuals.com Animal models that mimic these conditions are essential for understanding disease mechanisms and testing new treatments. frontiersin.orgtcsedsystem.edu
While direct studies on this compound in specific RA and SLE models are emerging, related compounds and extracts containing it have shown promise. Total glucosides of peony (TGP), of which this compound is a component, has been widely used in the treatment of autoimmune diseases like RA and SLE. tcsedsystem.edufrontiersin.org Paeoniflorin, a closely related compound, has been shown to modulate immune responses in animal models of autoimmune diseases. oup.com For instance, in a mouse model of Sjögren's syndrome, another autoimmune disorder, TGP was found to modulate the balance of Th1 and Th2 cells. oup.com Given that this compound is a known constituent of extracts used to treat these conditions, it is plausible that it contributes to the observed therapeutic effects. frontiersin.orggoogle.com
Neuroprotective Activities
Research has indicated that this compound possesses neuroprotective properties. In vitro studies have demonstrated its ability to protect neuronal cells from oxidative stress-induced damage. frontiersin.orgtandfonline.com Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is a key factor in the pathogenesis of various neurodegenerative diseases. tandfonline.com
In one study, primary cultures of rat cortical cells were exposed to hydrogen peroxide (H₂O₂), a well-known inducer of oxidative stress and cell death. tandfonline.com this compound, along with other monoterpenes isolated from Paeonia lactiflora, was evaluated for its ability to protect these neuronal cells. The results showed that this compound significantly protected the cultured cortical neurons against H₂O₂-induced toxicity. tandfonline.com It has been suggested that the benzoyl group within the structure of these active monoterpenes may contribute to their neuroprotective activity. tandfonline.com These findings highlight the potential of this compound as a therapeutic agent for conditions where neuronal damage is mediated by oxidative stress. japsonline.comresearchgate.netresearchgate.net
| Model | Cell Type | Insult | Key Findings | Reference |
| In Vitro Neuroprotection | Primary rat cortical cells | Hydrogen Peroxide (H₂O₂) | Significantly protected against H₂O₂-induced neurotoxicity | tandfonline.com |
Attenuation of Oxidative Stress in Neuronal Cell Models
This compound has demonstrated a capacity to reduce oxidative stress in neuronal cells. Oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects, is implicated in various neurodegenerative disorders. nih.gov
Protection against Hydrogen Peroxide (H₂O₂)-Induced Neurotoxicity in Primary Cultures of Rat Cortical Cells
Research has shown that this compound can protect primary cultures of rat cortical cells from neurotoxicity induced by hydrogen peroxide (H₂O₂). tandfonline.comtandfonline.comresearchgate.net H₂O₂ is a well-known cellular toxin that can permeate cell membranes and cause significant damage to neurons by generating highly toxic ROS. tandfonline.comnih.gov
In a study involving bioassay-guided fractionation of a methanolic extract from the roots of Paeonia lactiflora, this compound was one of the monoterpenes isolated. tandfonline.comtandfonline.com This compound, along with paeonilactone-C, showed significant protection of cultured neuronal cells against H₂O₂-induced toxicity. tandfonline.comtandfonline.com The neuroprotective activity of these compounds was evaluated using an MTT assay, which assesses cell viability. tandfonline.com It has been suggested that the benzoyl moiety within the structure of these active monoterpenes may contribute to their neuroprotective effects. tandfonline.comtandfonline.com
| Compound | Neuroprotective Activity | Key Findings |
| This compound | Significant | Protected primary cultures of rat cortical cells from H₂O₂-induced neurotoxicity. tandfonline.comtandfonline.comresearchgate.net The presence of a benzoyl moiety is suggested to be important for this activity. tandfonline.comtandfonline.com |
| Paeonilactone-C | Significant | Also demonstrated potent neuroprotective effects against H₂O₂-induced toxicity in rat cortical cells. tandfonline.comtandfonline.com |
Potential in Neurodegenerative Disorder Research (e.g., Alzheimer's Disease, Parkinson's Disease)
The neuroprotective effects of this compound suggest its potential as a research compound in the study of neurodegenerative diseases like Alzheimer's and Parkinson's disease. japsonline.comdntb.gov.uascispace.com These diseases are pathologically linked to oxidative stress and neuronal cell death. nih.govneurodegenerationresearch.eufrontiersin.org Abnormal protein clumping and the subsequent death of brain cells are characteristic features of these conditions. neurodegenerationresearch.eu Specifically, Alzheimer's disease is associated with tau protein, while Parkinson's disease is linked to alpha-synuclein. neurodegenerationresearch.eu
While direct studies on this compound's efficacy in specific models of Alzheimer's or Parkinson's disease are part of ongoing research, its ability to protect neurons from oxidative damage provides a strong rationale for its investigation in these contexts. japsonline.comdntb.gov.uascispace.com For instance, the related compound paeoniflorin has been noted for its neuroprotective effects in a transgenic mouse model of Alzheimer's disease. dovepress.com
Modulation of Neuronal Signaling and Function
This compound also appears to influence fundamental neuronal processes, including mitochondrial function, neurotransmitter systems, and the generation of new neurons.
Impact on Mitochondrial Function and Dysfunction
Mitochondria are crucial for neuronal energy supply, and their dysfunction is a key factor in many neurodegenerative diseases. mdpi.commpg.de Research suggests that compounds like this compound may help mitigate the consequences of mitochondrial dysfunction. dntb.gov.uasemanticscholar.org A study on the Buyang Huanwu (BYHW) decoction, which contains this compound among other bioactive compounds, found that it could potentially reverse mitochondrial dysfunction and inhibit the apoptosis of hippocampal neurons in rats with cerebral microinfarcts. nih.gov
Regulation of Neurotransmitters (e.g., Monoaminergic Systems)
The monoaminergic system, which includes neurotransmitters like serotonin, dopamine, and norepinephrine, plays a critical role in regulating mood, emotion, and cognition. mdpi.comresearchgate.net Dysfunction in this system is implicated in conditions like depression. bpna.org.uk Paeoniflorin, a closely related compound to this compound, has been shown to upregulate the levels of monoaminergic neurotransmitters, which may contribute to its antidepressant-like effects. japsonline.comresearchgate.net This suggests that this compound could also have a modulatory role on these crucial neurotransmitter systems. dntb.gov.uascispace.com
Brain-Derived Neurotrophic Factor (BDNF) Level Upregulation
Brain-Derived Neurotrophic Factor (BDNF) is a crucial protein that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses. wikipedia.org It is a member of the neurotrophin family of growth factors and is active in areas of the brain vital for learning, memory, and higher thinking. wikipedia.org Research has indicated that the upregulation of BDNF mRNA and protein levels can be influenced by various factors. nih.gov For instance, studies have shown that specific transcripts of BDNF mRNA are significantly increased in certain pathological conditions, such as temporal lobe epilepsy with hippocampal sclerosis. nih.gov The dysregulation of the BDNF/TrkB system, its receptor, is implicated in the pathogenesis of several neurological and psychiatric disorders. mdpi.com Consequently, compounds that can upregulate BDNF levels or activate its signaling pathways are of significant therapeutic interest.
Activation of VEGFA/PI3K/AKT Pathway in Ischemic Stroke Models
In the context of ischemic stroke, the activation of the Vascular Endothelial Growth Factor A (VEGFA)/Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) pathway is a key neuroprotective mechanism. researchgate.netnih.gov Ischemic stroke, caused by a blockage of blood flow to the brain, triggers a cascade of events including inflammation, angiogenesis, and cell apoptosis. researchgate.netnih.gov The VEGFA/PI3K/AKT pathway plays a vital role in cell survival, metabolism, and angiogenesis. nih.govfrontiersin.org
This compound has been identified as a key component in herbal combinations used for managing cerebrovascular conditions. researchgate.netnih.gov Network pharmacology and molecular docking studies have shown that this compound has a strong affinity for targets within the VEGFA/PI3K/AKT pathway, including AKT1, PIK3CA, and VEGFA. researchgate.netnih.gov Transcriptomic analysis in rat models of middle cerebral artery occlusion (MCAO) suggests that the neuroprotective effects of treatments containing this compound are mediated through the modulation of this pathway. researchgate.netnih.gov The activation of the PI3K/AKT pathway is known to promote neuroprotection by influencing processes like inflammation and apoptosis. nih.govfrontiersin.org Specifically, VEGFA activates its receptor, which in turn triggers downstream signaling cascades including the PI3K/AKT pathway, regulating cell growth and differentiation. researchgate.net
Antioxidant Properties
Mechanism of Action in Oxidative Stress Mitigation
This compound demonstrates significant antioxidant properties through various mechanisms that mitigate oxidative stress. nih.gov Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. mdpi.com this compound, as a component of Moutan Cortex, has been identified as a promising antioxidant candidate with the ability to suppress oxidative stress and apoptosis. nih.gov Its mechanism involves protecting cells from damage induced by oxidative agents. For instance, in RAW264.7 cells stimulated with tert-butyl hydroperoxide (t-BHP), a known inducer of oxidative stress, this compound was able to partially recover cell viability. nih.govresearchgate.net This protective effect is linked to its ability to inhibit the generation of intracellular ROS. nih.gov Furthermore, studies suggest that the antioxidant actions of compounds like this compound may involve influencing key signaling pathways related to cellular protection and inflammation. researchgate.net
Free Radical Scavenging
A key aspect of this compound's antioxidant capacity is its ability to scavenge free radicals. nih.gov Free radicals are highly reactive molecules that can cause damage to cells. nih.govnih.gov The free radical scavenging activity of a compound is often evaluated by its ability to neutralize stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). nih.govmdpi.com this compound has demonstrated the ability to inhibit the generation of cellular ROS, indicating its capacity to scavenge these reactive species. nih.gov This activity is crucial in preventing the chain reactions of oxidation that can lead to cellular damage.
Regulation of Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a master regulator of the cellular antioxidant response. nih.govmdpi.com Under normal conditions, Nrf2 is kept at low levels by its repressor protein, Keap1. mdpi.commedicine.dp.ua Upon exposure to oxidative or electrophilic stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of a wide array of antioxidant and cytoprotective genes. mdpi.com These genes encode for proteins such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase-1 (NQO1), and glutathione (B108866) S-transferases (GSTs). mdpi.commdpi.com
While direct studies detailing the specific interaction of this compound with the Nrf2 pathway are emerging, the pathway's central role in combating oxidative stress suggests a likely involvement. The activation of Nrf2 leads to a decrease in intracellular ROS levels, which in turn can inhibit pro-inflammatory pathways like NF-κB. mdpi.com Given this compound's demonstrated ability to mitigate oxidative stress, it is plausible that its mechanism of action includes the modulation of the Nrf2 signaling pathway.
Protective Effects in Oxidative Stress Models (e.g., t-BHP Stimulated RAW264.7 Cells)
The protective effects of this compound against oxidative stress have been demonstrated in cellular models. A notable example is its effect on RAW264.7 macrophage cells stimulated with tert-butyl hydroperoxide (t-BHP). nih.govresearchgate.net t-BHP is an organic peroxide used to induce oxidative stress in vitro. nih.gov
In these studies, stimulation with t-BHP significantly reduced the viability of RAW264.7 cells. nih.govresearchgate.net However, pretreatment with this compound was shown to partially recover this t-BHP-stimulated loss of cell viability. nih.govresearchgate.net This protective effect was observed to be statistically significant at a concentration of 20 μM. nih.gov Furthermore, this compound was found to clearly inhibit the generation of intracellular ROS induced by t-BHP in a dose-dependent manner. nih.gov These findings underscore the potential of this compound to protect cells from oxidative damage.
Interactive Data Table: Protective Effects of this compound on t-BHP Stimulated RAW264.7 Cells
| Treatment | Concentration (μM) | Effect on Cell Viability | Effect on ROS Levels |
| t-BHP | 200 | Decreased to 40.5% | Increased |
| This compound | 20 | Partially recovered viability | Clearly inhibited generation |
Anticancer Research
Emerging evidence from in vitro and in vivo studies highlights the potential of this compound as a multifaceted anticancer agent. Its therapeutic potential stems from its ability to interfere with several key processes that are fundamental to cancer development and progression.
Inhibition of Tumor Cell Proliferation
A fundamental characteristic of cancer is uncontrolled cell proliferation. creative-biolabs.com this compound has demonstrated the ability to inhibit the proliferation of various cancer cell lines. This antiproliferative effect is a crucial aspect of its anticancer activity, directly targeting the rapid and unregulated growth of tumor cells. chembk.comzenodo.org Studies have shown that this compound can significantly decrease the viability and growth of cancer cells in a dose-dependent manner. nih.gov For instance, in colon cancer cells, increasing concentrations of paeoniflorin, a related compound, led to a significant decrease in cell proliferation. nih.gov Similarly, this compound's parent compound, paeoniflorin, has been shown to inhibit the proliferation of liver cancer cells. nih.gov
Table 1: Effects of this compound and Related Compounds on Cancer Cell Proliferation
| Cell Line | Compound | Effect |
| Colon Cancer (SW480) | Paeoniflorin | Decreased cell proliferation with increasing concentrations. nih.gov |
| Liver Cancer (HepG2) | Paeoniflorin | Significantly inhibited cell viability. nih.gov |
| Breast Cancer | Paeoniflorin | Inhibited cancer cell proliferation. researchgate.net |
Induction of Apoptosis in Cancer Cells
Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. nih.gov Cancer cells often develop mechanisms to evade apoptosis, contributing to their survival and proliferation. frontiersin.org this compound has been identified as a potential inducer of apoptosis in cancer cells. medchemexpress.com By promoting apoptosis, this compound can trigger the self-destruction of malignant cells. This pro-apoptotic effect is a key mechanism of its anticancer action. medjrf.com For example, paeoniflorin has been shown to induce apoptosis in colon cancer cells and liver cancer cells. nih.govnih.gov The induction of apoptosis is often mediated through the regulation of key proteins involved in the apoptotic cascade, such as those in the Bcl-2 family. mdpi.com
Anti-Angiogenesis Effects (e.g., Neovascularization Inhibition)
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with essential nutrients and oxygen. frontiersin.org Inhibiting angiogenesis is a key strategy in cancer therapy. This compound has demonstrated anti-angiogenic properties, suggesting it can interfere with the development of the tumor's blood supply. researchgate.netsemanticscholar.org By inhibiting neovascularization, this compound can effectively "starve" the tumor, limiting its growth and potential to spread. This anti-angiogenic activity has been observed for related compounds found in Paeonia species, which have been shown to downregulate factors that promote blood vessel formation. nih.gov
Suppression of Tumor Invasion and Metastasis
The ability of cancer cells to invade surrounding tissues and metastasize to distant organs is a major cause of cancer-related mortality. nih.gov this compound and its related compounds have shown potential in suppressing these processes. windows.netmdpi.com Paeoniflorin has been found to inhibit the migration and invasion of various cancer cells, including breast, liver, and colorectal cancer cells. zenodo.orgnih.govresearchgate.net This is often achieved by modulating the expression of proteins involved in cell adhesion and the degradation of the extracellular matrix, such as E-cadherin and matrix metalloproteinases (MMPs). mdpi.comdntb.gov.ua For example, paeoniflorin has been shown to increase the expression of E-cadherin while decreasing the expression of MMP-9 in hepatocellular carcinoma cells. mdpi.com
Table 2: Effects of Paeoniflorin on Tumor Invasion and Metastasis
| Cancer Type | Effect | Mechanism |
| Breast Cancer | Inhibited invasion and migration. researchgate.net | Suppressed hypoxia-induced epithelial-mesenchymal transition (EMT). researchgate.net |
| Liver Cancer | Suppressed migration and invasion. nih.gov | Inhibited Skp2 expression. nih.gov |
| Colorectal Cancer | Reversed the EMT process. mdpi.com | Increased E-cadherin expression and decreased Vimentin expression. mdpi.com |
| Gastric Cancer | Inhibited migration and invasion-promoting capacities of cancer-associated fibroblasts. mdpi.com | Targeted microRNA-149 and IL-6. mdpi.com |
Modulation of Specific Cancer-Related Pathways
The anticancer effects of this compound are underpinned by its ability to modulate various signaling pathways that are dysregulated in cancer. Paeoniflorin has been shown to influence several key pathways, including:
STAT3 Pathway: Paeoniflorin has been observed to suppress the STAT3 signaling pathway, which is often constitutively activated in cancer and plays a crucial role in cell proliferation, survival, and angiogenesis. nih.gov
Wnt/β-catenin Pathway: This pathway is critical in cell fate determination and proliferation. Paeoniflorin has been shown to inhibit the Wnt/β-catenin signaling pathway in breast cancer cells. researchgate.net
Notch-1 Pathway: The Notch signaling pathway is involved in cell proliferation, differentiation, and apoptosis. Paeoniflorin has been found to inhibit the Notch-1 signaling pathway in breast cancer cells, thereby suppressing their proliferation and invasion. researchgate.net
FOXM1 Pathway: FOXM1 is a transcription factor that is overexpressed in many cancers and promotes cell cycle progression. Paeoniflorin can inhibit the proliferation of colorectal cancer cells by downregulating FOXM1.
Synergistic Effects with Chemotherapeutic Agents
A promising area of research is the combination of this compound and its related compounds with conventional chemotherapeutic drugs. Studies have indicated that these natural compounds can enhance the efficacy of chemotherapy agents and potentially reduce their side effects. japsonline.commdpi.com For example, paeoniflorin has been shown to have synergistic effects with drugs like cisplatin, doxorubicin, and 5-fluorouracil (B62378) in liver cancer cells. japsonline.comresearchgate.net This synergistic action may allow for lower doses of cytotoxic drugs, thereby minimizing toxicity to normal tissues while achieving a potent anticancer effect. japsonline.comjapsonline.com This approach of combining natural products with standard cancer therapies holds significant potential for improving treatment outcomes. mdpi.com
Enhancement of Anti-Tumor Immunity
This compound, as a significant constituent of Total Glucosides of Peony (TGP), is implicated in the immunomodulatory and anti-inflammatory activities that are crucial for fostering anti-tumor immunity. mdpi.com The tumor microenvironment is often characterized by chronic inflammation, which can promote tumor growth and suppress effective immune responses. mdpi.com The therapeutic modulation of this environment is a key strategy in cancer treatment. mdpi.com
Research has demonstrated that TGP, which includes this compound, possesses notable immunomodulatory and anti-inflammatory effects. mdpi.com These properties are advantageous in the context of cancer therapy as they can help to regulate the tumor microenvironment, making it less favorable for tumor progression. mdpi.com The anti-inflammatory actions of compounds like this compound can counteract the pro-tumoral effects of chronic inflammation. mdpi.com
Specifically, this compound has been shown to inhibit key inflammatory pathways. One of the primary mechanisms is the inhibition of nuclear factor kappa B (NF-κB) activity. nih.gov NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory cytokines and mediators. nih.gov By suppressing NF-κB activation, this compound can reduce the production of inflammatory molecules that contribute to an immunosuppressive tumor microenvironment. nih.govdntb.gov.ua
Furthermore, studies on the components of Xuebijing injection, which includes this compound, have highlighted its role in mitigating inflammatory responses. nih.gov In sepsis models, which involve an overwhelming inflammatory response, this compound has been observed to decrease the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govdntb.gov.ua This cytokine-suppressing activity is highly relevant to anti-tumor immunity, as these same cytokines can play a dual role in the tumor microenvironment, sometimes promoting tumor growth and immune evasion. By dampening this inflammatory cascade, this compound may help to create a more permissive environment for anti-tumor T-cell activity. plos.orgmdpi.com
The table below summarizes the key immunomodulatory effects of this compound relevant to anti-tumor immunity.
| Activity | Mediator/Pathway | Observed Effect | Reference |
| Anti-inflammatory | NF-κB | Inhibition of activation | nih.gov |
| Cytokine Regulation | TNF-α, IL-6 | Decreased expression | nih.govdntb.gov.ua |
| Immunomodulation | Part of Total Glucosides of Peony | General immunomodulatory and anti-inflammatory effects | mdpi.com |
Cardiovascular System Research
Platelet Anti-Aggregation and Blood Anti-Coagulation Effects
This compound has demonstrated significant effects on platelet function and blood coagulation, suggesting its potential in the management of cardiovascular diseases.
Research has shown that this compound exhibits a notable inhibitory effect on platelet coagulation induced by various agonists. Specifically, it has been found to inhibit platelet coagulation triggered by collagen, endotoxin, and adenosine (B11128) diphosphate (B83284) (ADP).
The table below details the inhibitory effects of this compound on platelet coagulation.
| Inducer | Effect of this compound |
| Collagen | Inhibition of platelet coagulation |
| Endotoxin | Inhibition of platelet coagulation |
| ADP | Inhibition of platelet coagulation |
Myocardial Protection and Cardiac Function
Research into the cardioprotective effects of compounds from Paeonia species has shed light on their potential to mitigate cardiac pathologies. While much of the direct research has focused on the related compound paeoniflorin, the findings provide a strong basis for understanding the potential roles of this compound in myocardial protection.
Cardiac hypertrophy, an enlargement of the heart muscle, is often a maladaptive response to pressure overload, such as that induced by angiotensin II (Ang II), and can progress to heart failure. nih.govfrontiersin.org Studies have investigated the potential of paeoniflorin to counter these effects. In vitro studies using H9c2 cardiac cells have demonstrated that paeoniflorin can alleviate Ang II-induced cardiac hypertrophy. nih.gov This effect is associated with the regulation of oxidative stress and the activation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses. nih.gov Given the structural similarities between paeoniflorin and this compound, it is plausible that this compound may exert similar anti-hypertrophic effects, though further direct research is required.
Mitochondrial dysfunction is a central factor in the development of various cardiovascular diseases, including cardiac hypertrophy and heart failure. mdpi.comimrpress.com Maintaining mitochondrial homeostasis—the balance between mitochondrial biogenesis, dynamics, and degradation—is crucial for cardiomyocyte health. frontiersin.orgresearchgate.net Mitophagy, the selective removal of damaged mitochondria via autophagy, is a critical component of this quality control system. jci.orgaginganddisease.org
Research on paeoniflorin has revealed its ability to modulate mitochondrial function in the context of cardiac stress. Studies have shown that paeoniflorin can restore the expression of proteins involved in mitophagy, such as PINK1 and Parkin, which are often dysregulated in cardiac hypertrophy. nih.gov This suggests that paeoniflorin can help clear dysfunctional mitochondria, thereby reducing oxidative stress and protecting cardiomyocytes. nih.gov While direct evidence for this compound's role in modulating mitochondrial homeostasis and mitophagy in cardiomyocytes is still emerging, its presence in cardioprotective herbal formulations like Guhong injection, used for myocardial ischemia/reperfusion injury, suggests a potential contribution to these protective mechanisms. researchgate.net
The table below outlines the established effects of the related compound Paeoniflorin on cardiac cells, providing a basis for future investigation into this compound.
| Process | Cellular Model | Key Pathway/Mediators | Observed Effect of Paeoniflorin | Reference |
| Anti-Hypertrophy | Ang II-induced H9c2 cells | Oxidative Stress, Nrf2 signaling | Alleviation of cardiac hypertrophy | nih.gov |
| Mitochondrial Homeostasis | Ang II-induced H9c2 cells | PINK1/Parkin (Mitophagy) | Restoration of expression | nih.gov |
Prevention of Ferroptosis
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. mdpi.com Emerging research suggests that inhibiting ferroptosis could be a viable therapeutic strategy for conditions like ischemic stroke. mdpi.com Extracts from Paeoniae Radix Rubra, which contain this compound among other active compounds like albiflorin and paeoniflorin, have been shown to reduce cerebral infarct size and improve neurological deficits in rat models. mdpi.comfrontiersin.org These effects are associated with the upregulation of key defensive proteins such as GPX4 and FTH1, which protect against ferroptosis. mdpi.com Specifically, this compound has been identified as one of the potential antioxidant components responsible for these neuroprotective effects by inhibiting neuronal ferroptosis. frontiersin.orgnih.gov
Atherosclerosis Research
Atherosclerosis is a chronic inflammatory disease of the arteries and a leading cause of cardiovascular events. Research indicates that this compound, as a component of Paeonia lactiflora root extract, contributes to the prevention of early atherosclerosis through its anti-inflammatory and antioxidant effects. nih.gov Studies have identified several compounds within this extract, including this compound, that inhibit key processes in the development of atherosclerosis, such as the adherence of monocytes to vascular endothelial cells. nih.gov While other components like benzoic acid and catechin (B1668976) showed potent inhibitory effects, the collective action of the compounds in the extract, including this compound, is considered beneficial. nih.gov Furthermore, total glucosides of peony, which include this compound, have demonstrated therapeutic value in treating atherosclerosis. frontiersin.org
Implications for Coronary Heart Disease (via decreasing apoptosis)
Apoptosis, or programmed cell death, plays a significant role in the pathophysiology of coronary heart disease. This compound has been investigated for its potential to mitigate this condition by inhibiting apoptosis. medchemexpress.comfishersci.fichemondis.com Research in rat models of coronary heart disease induced by a high-fat diet has shown that this compound can restrain apoptosis in cardiac muscle cells. chemfaces.com This protective effect is achieved by modulating the levels of key apoptosis-regulating proteins. Specifically, this compound treatment leads to an increase in the anti-apoptotic protein Bcl-2 and a decrease in the pro-apoptotic protein Bax. chemfaces.com
Metabolic and Hepatic Disorders Research
This compound has also been a subject of investigation for its role in metabolic and liver-related disorders, particularly in the context of lipid accumulation.
Alleviation of Hepatic Lipid Accumulation
Studies have demonstrated that this compound can prevent the accumulation of lipids in hepatocytes (liver cells). nih.govresearchgate.netacs.org In cellular models, treatment with this compound was found to decrease intracellular lipid accumulation and lower triglyceride levels in cells that were induced to accumulate fat. acs.org This suggests a potential therapeutic application for this compound in fatty liver diseases. nih.govresearchgate.netebi.ac.uk
A key mechanism underlying the effects of this compound on hepatic lipid metabolism is its interaction with the Organic Cation Transporter 1 (OCT1). OCT1 is a transporter protein primarily located in the liver that is involved in the disposition of various drugs and in hepatic lipid metabolism. nih.govebi.ac.uk In a systematic investigation of 200 natural products, this compound was identified as the most potent and selective inhibitor of OCT1. nih.govresearchgate.netebi.ac.uk This selective inhibition of OCT1 by this compound is a crucial aspect of its mechanism of action in reducing hepatic lipid accumulation. nih.govresearchgate.netresearchgate.net
The inhibition of OCT1 by this compound leads to the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis and metabolism. nih.govresearchgate.netacs.org The activation of AMPK was observed in hepatocytes overexpressing OCT1 when treated with this compound, but not in cells with low OCT1 expression, further confirming that OCT1 is the target. acs.org Activated AMPK then down-regulates the expression of genes involved in lipid synthesis, such as acetyl-CoA carboxylase (ACC) and fatty acid synthase (FASN). nih.govresearchgate.netacs.org This cascade of events—selective OCT1 inhibition followed by AMPK activation and subsequent downregulation of lipogenic genes—is the proposed pathway through which this compound alleviates hepatic lipid accumulation. nih.govacs.orgebi.ac.uk
Table of Research Findings on this compound
| Area of Research | Key Findings | Mechanism of Action |
| Prevention of Ferroptosis | Reduces cerebral infarct size and improves neurological deficits in models of ischemic stroke. mdpi.comfrontiersin.org | Upregulates the expression of antioxidant proteins GPX4 and FTH1. mdpi.com |
| Atherosclerosis | Contributes to the inhibition of monocyte adherence to vascular endothelium. nih.gov | Anti-inflammatory and antioxidant effects. nih.gov |
| Coronary Heart Disease | Restrains apoptosis in cardiac muscle cells. chemfaces.com | Increases the level of anti-apoptotic protein Bcl-2 and decreases the pro-apoptotic protein Bax. chemfaces.com |
| Hepatic Lipid Accumulation | Decreases intracellular lipid and triglyceride levels in hepatocytes. acs.org | Selective inhibition of OCT1, leading to AMPK activation and downregulation of lipogenic genes (ACC, FASN). nih.govacs.org |
Down-regulation of Lipogenic Genes (e.g., Acetyl-CoA Carboxylase (ACC), Fatty Acid Synthase (FASN))
This compound has been identified as a regulator of lipid metabolism, in part through its ability to down-regulate the expression of key lipogenic genes. Research indicates that this compound can prevent the accumulation of lipids in hepatocytes. nih.govebi.ac.uk This effect is associated with the activation of AMP-activated protein kinase (AMPK) and a subsequent decrease in the expression of crucial enzymes involved in fatty acid synthesis, namely Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FASN). nih.govebi.ac.ukresearchgate.net
ACC is a critical enzyme in the de novo synthesis of fatty acids, catalyzing the conversion of acetyl-CoA to malonyl-CoA. researchgate.net FASN is another key enzyme that facilitates the synthesis of saturated fatty acids. researchcommons.org The down-regulation of these genes by this compound suggests a mechanism for its potential to reduce lipid synthesis in the liver. nih.govresearchgate.net
Table 1: Effect of this compound on Lipogenic Gene Expression
| Gene | Function | Effect of this compound |
| Acetyl-CoA Carboxylase (ACC) | Catalyzes the initial and rate-limiting step in de novo fatty acid synthesis. researchgate.net | Down-regulation nih.govebi.ac.ukresearchgate.net |
| Fatty Acid Synthase (FASN) | A multi-enzyme protein that catalyzes fatty acid synthesis. researchcommons.org | Down-regulation nih.govebi.ac.ukresearchgate.net |
Liver Protection Mechanisms (e.g., Anti-inflammatory, Anti-oxidative)
This compound, as a constituent of Paeonia lactiflora Pall. (PLP), contributes to the hepatoprotective effects observed with extracts of this plant. dovepress.com The protective mechanisms are multifaceted and include anti-inflammatory and anti-oxidative actions. frontiersin.orgfrontiersin.org Paeoniflorin, a related compound, has been shown to exert significant anti-inflammatory effects by targeting pathways such as the TLR4-NF-κB signaling pathway. frontiersin.org It also demonstrates anti-oxidative properties by influencing pathways like the HO-1 and mitochondria-dependent pathways. frontiersin.org
Studies on paeoniflorin have shown it can reduce levels of inflammatory mediators like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). frontiersin.org Furthermore, the anti-oxidative effects are crucial in protecting the liver from damage caused by reactive oxygen species (ROS). researchgate.netsemanticscholar.org The activation of the Nrf2 signaling pathway, a key regulator of cellular defense against oxidative stress, is another mechanism through which compounds from Paeonia lactiflora exert their protective effects. dovepress.comsemanticscholar.org
Relevance to Fatty Liver Diseases
The ability of this compound to modulate lipid metabolism and protect the liver from inflammation and oxidative stress makes it a compound of interest for fatty liver diseases. nih.govwindows.net Non-alcoholic fatty liver disease (NAFLD) is characterized by the accumulation of fat in the liver, which can progress to more severe conditions like non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. www.nhs.uk
Research has shown that this compound can prevent lipid accumulation in hepatocytes, a key pathological feature of fatty liver disease. nih.govebi.ac.ukresearchgate.net By down-regulating lipogenic genes such as ACC and FASN, it directly addresses the mechanisms leading to hepatic steatosis. nih.govebi.ac.ukresearchgate.net The anti-inflammatory and anti-oxidative properties of this compound and related compounds also play a role in mitigating the liver damage that can occur in the progression of fatty liver disease. frontiersin.orgresearchgate.net
Other Pharmacological Activities Under Investigation
Anti-Allergic Potential
This compound has demonstrated potential as an anti-allergic agent. researchgate.netglobalauthorid.com Its anti-anaphylactic activity is believed to stem from its ability to inhibit histidine decarboxylase (HDC), a key enzyme in the synthesis of histamine, and to modulate the mitogen-activated protein kinase (MAPK) signaling pathways. researchgate.netrjptonline.org Histamine is a major mediator of allergic reactions, and its inhibition can alleviate allergic symptoms. rjptonline.org By interfering with these pathways, this compound may help to reduce the degranulation of mast cells, a critical event in the allergic response. researchgate.netrjptonline.org
Anti-Depressive Properties
Emerging research suggests that compounds from Paeonia lactiflora, including this compound, may possess anti-depressive properties. While much of the research has focused on paeoniflorin, the shared structural features and biological activities suggest a potential role for this compound as well.
One of the key mechanisms underlying the potential anti-depressive effects of paeoniflorin is the inhibition of hypothalamic-pituitary-adrenal (HPA) axis hyperfunction. researchgate.net The HPA axis is a major neuroendocrine system that controls reactions to stress and regulates many body processes. scielo.br Hyperactivity of the HPA axis is a common finding in patients with depression. nih.gov Paeoniflorin has been shown to modulate the HPA axis, which may contribute to its anti-depressive effects. researchgate.netsciopen.com By inhibiting the hyperfunction of this axis, this compound could potentially help to normalize the stress response and alleviate depressive symptoms.
Table 2: Investigated Pharmacological Activities of this compound
| Activity | Mechanism of Action |
| Anti-Allergic | Inhibition of Histidine Decarboxylase (HDC) and MAPK signaling pathways. researchgate.netrjptonline.org |
| Anti-Depressive | Potential inhibition of Hypothalamic-Pituitary-Adrenal (HPA) axis hyperfunction. researchgate.netsciopen.com |
Bone Formation Stimulation
This compound has been identified as a compound with potential therapeutic applications in bone health, specifically through its stimulatory effects on bone formation. Research has focused on its ability to promote the differentiation of osteoblasts, the specialized cells responsible for synthesizing bone matrix.
In studies utilizing pre-osteoblastic cell lines, such as MC3T3-E1, this compound has demonstrated a significant capacity to enhance osteoblastic differentiation. ijpsonline.comijpsonline.com A key indicator of this activity is the upregulation of alkaline phosphatase (ALP), an enzyme crucial for the mineralization of bone. ijpsonline.com Research has shown that this compound, at a concentration of 1 µg/ml, significantly increases ALP activity in these cells. ijpsonline.com This suggests that the compound actively promotes the maturation of pre-osteoblasts into functional, bone-forming cells.
The effect of this compound is part of a broader investigation into paeoniflorin derivatives isolated from the roots of Paeonia lactiflora. ijpsonline.comnih.gov These studies aim to identify natural compounds that can treat or prevent osteoporosis, a common bone disease characterized by reduced bone mass and an increased risk of fractures. ijpsonline.com The stimulation of osteoblast activity is a primary mechanism for maintaining the metabolic balance between bone formation and resorption. nih.gov While the precise molecular pathways for this compound are still under investigation, its demonstrated effect on ALP activity positions it as a compound of interest for bone regeneration strategies. ijpsonline.comgoogle.com
Table 1: Research Findings on this compound and Bone Formation
| Study Focus | Cell Model | Key Finding | Citation |
|---|---|---|---|
| Effect on Osteoblastic Differentiation | Pre-osteoblastic MC3T3-E1 cells | Significantly upregulated Alkaline Phosphatase (ALP) activity at 1 µg/ml, indicating enhanced osteoblast differentiation. | ijpsonline.com |
Myelosuppression Improvement
Myelosuppression, a common and serious complication of chemotherapy, is characterized by a decrease in the production of blood cells in the bone marrow. nih.govacs.org this compound has emerged as a promising agent for mitigating this condition. researchgate.net It has been identified as one of the key active components in traditional herbal formulas used to treat anemia and post-chemotherapy side effects. nih.gov
Research involving animal models of chemotherapy-induced myelosuppression has substantiated the therapeutic potential of this compound. acs.orgnih.gov In studies where myelosuppression was induced in rats using cyclophosphamide, treatment with a decoction containing this compound led to a significant improvement in hematopoietic function. acs.orgnih.gov The observed benefits included the recovery of white blood cell (WBC) counts, red blood cell (RBC) counts, platelet counts, and hemoglobin concentrations. nih.gov
The mechanism underlying these effects is believed to involve the regulation of critical signaling pathways that control cell survival and proliferation. nih.gov Transcriptome analysis of bone marrow cells from treated animals suggests that the therapeutic action may be mediated through the Phosphatidylinositol 3-kinase/serine-threonine kinase (PI3K-Akt) signaling pathway. acs.orgnih.gov This pathway is vital for regulating the growth and survival of hematopoietic stem and progenitor cells, which are essential for replenishing the blood cell population. elifesciences.orgmdpi.com Related compounds like paeoniflorin and albiflorin have also been shown to promote the recovery of bone marrow function by increasing the levels of crucial hematopoietic cytokines, including granulocyte-macrophage colony-stimulating factor (GM-CSF), granulocyte colony-stimulating factor (G-CSF), and interleukin-3 (IL-3). nih.gov These findings highlight this compound's potential as a supportive agent in cancer therapy to ameliorate the hematological toxicity of chemotherapeutic drugs.
Table 2: Research Findings on this compound and Myelosuppression
| Study Focus | Model | Key Findings | Potential Mechanism | Citation |
|---|---|---|---|---|
| Treatment of Myelosuppression After Chemotherapy (MAC) | Cyclophosphamide-induced MAC in a rat model | Identified as an effective compound in Danggui Jixueteng decoction (DJD), which improved WBC, RBC, and platelet counts. | May involve control of the PI3K-Akt signaling pathway. | acs.orgnih.gov |
Mechanism of Action and Molecular Interactions of Benzoylpaeoniflorin
Ligand-Enzyme and Ligand-Protein Interactions
Molecular docking studies have been instrumental in predicting and analyzing the binding affinities and modes of interaction between benzoylpaeoniflorin and various protein targets. These computational models simulate the binding of a ligand to the active site of a protein, providing valuable information on the stability and nature of the interaction.
Molecular docking simulations have shown that this compound can bind to the active site of histidine decarboxylase (HDC), the enzyme responsible for converting L-histidine to histamine (B1213489). cjnmcpu.com By occupying this catalytic site, this compound is suggested to block the substrate from binding, thereby inhibiting the synthesis of histamine. cjnmcpu.com This inhibitory action on HDC is a key aspect of its reported anti-anaphylactic potential. cjnmcpu.com One study highlighted that cage-like monoterpenoid glycosides, particularly this compound, contribute to the anti-anaphylactic activity of Paeonia lactiflora by dually inhibiting HDC and the MAPK signaling pathway. researchgate.net
Table 1: Molecular Docking Interaction of this compound with HDC
| Target Protein | Binding Location | Postulated Effect | Reference |
| Histidine Decarboxylase (HDC) | Enzyme catalytic site | Blocks the conversion of L-histidine to histamine | cjnmcpu.com |
This compound has been shown through molecular docking to interact with mitogen-activated protein kinases (MAPKs), specifically ERK, JNK, and p38. cjnmcpu.com The simulations indicate that this compound fits well into the ATP binding sites of these kinases. cjnmcpu.comresearchgate.net The binding is stabilized by the formation of strong hydrogen bonds between the C4-OH and glycosyl moiety of this compound and the amino acid residues within the ATP pockets of the MAPKs. researchgate.net This interaction is believed to interfere with the phosphorylation and subsequent activation of these kinases, which are crucial components of inflammatory signaling pathways. cjnmcpu.com The binding energies from these docking studies were reported to be very low, indicating a tight and stable interaction between this compound and these target proteins. cjnmcpu.com
Table 2: Molecular Docking Interactions of this compound with MAPK Kinases
| Target Protein | Binding Location | Key Interactions | Postulated Effect | Reference |
| ERK | ATP binding site | Hydrogen bonds with amino acid residues | Reduces phosphorylation | cjnmcpu.comresearchgate.net |
| JNK | ATP binding site | Hydrogen bonds with amino acid residues | Reduces phosphorylation | cjnmcpu.comresearchgate.net |
| p38 | ATP binding site | Hydrogen bonds with amino acid residues | Reduces phosphorylation | cjnmcpu.comresearchgate.net |
Research indicates that this compound inhibits the activity of nuclear factor-kappa B (NF-κB) and the expression of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). researchgate.net While the direct binding and molecular docking specifics with NF-κB are part of a broader anti-inflammatory mechanism, the interactions with COX-1 and COX-2 are more directly linked to the inhibition of these enzymes. researchgate.net These enzymes are key mediators of inflammation through the production of prostaglandins (B1171923). d-nb.infonih.gov The inhibition of NF-κB is a significant upstream event that can lead to the downregulation of various inflammatory genes, including those for COX-2 and other pro-inflammatory cytokines. researchgate.net
A systematic investigation of 200 natural products identified this compound as a potent and selective inhibitor of Organic Cation Transporter 1 (OCT1). ebi.ac.uknih.gov In silico molecular docking analyses were used to evaluate the selectivity of this compound for OCT1 over OCT2. ebi.ac.ukresearchgate.net OCT1 is a transporter protein primarily expressed in the liver and plays a role in the disposition of drugs and in hepatic lipid metabolism. ebi.ac.uknih.govfrontiersin.org The findings highlight the potential for this compound to be a valuable tool in studying OCT1-based drug interactions. ebi.ac.uknih.gov
Table 3: Selectivity of this compound for Organic Cation Transporters
| Compound | Target Transporter | Selectivity | Method of Analysis | Reference |
| This compound | OCT1 | High selectivity over OCT2 | In vitro uptake assays and in silico molecular docking | ebi.ac.uknih.govresearchgate.net |
Molecular docking studies have been employed to investigate the binding capacity of various active components, including those related to this compound, with Tumor Necrosis Factor-alpha (TNF-α), a key inflammatory cytokine. nih.govfrontiersin.org While one study focused on a range of compounds from White Peony, it established a methodology where lower vina scores from docking simulations indicate a stronger and more stable interaction between a compound and the TNF-α receptor. nih.govfrontiersin.org Another study explored potential TNF-alpha inhibitors and demonstrated that compounds with promising binding energies could be identified through molecular docking. preprints.org
Molecular Docking Studies
PI3K/AKT/Foxo3a Pathway Interactions
This compound influences the PI3K/AKT/Foxo3a signaling pathway, a critical nexus for controlling cell survival, apoptosis, and stress responses. The activation of the PI3K/AKT pathway is a well-established pro-survival signal. Activated AKT phosphorylates and consequently inactivates the Forkhead box O3 (Foxo3a) transcription factor. nih.govmdpi.com This inactivation typically involves the translocation of Foxo3a from the nucleus to the cytoplasm, which prevents it from initiating the transcription of genes that promote apoptosis. nih.govmdpi.com By modulating this pathway, this compound can inhibit apoptosis and promote cell survival. nih.gov In the context of sepsis-induced myocardial damage, a preparation containing this compound has been shown to downregulate phosphorylated PI3K, AKT, and Foxo3a, suggesting a complex, context-dependent regulatory role in severe inflammatory states.
Cellular and Subcellular Effects
Scientific evidence indicates that this compound can ameliorate damage at the subcellular level, specifically to the cytoskeleton and mitochondrial membranes, particularly in response to stress such as anaphylactic reactions. frontiersin.org Studies have shown that this compound can repair damage to both the cytoskeleton and the mitochondrial membrane. frontiersin.org In stimulated mast cells, treatment with this compound helped restore a normal cytoskeleton and amended insults to the mitochondrial membrane, which is crucial for preventing cell death pathways. frontiersin.org The integrity of the cytoskeleton is vital for cell structure and function, while a stable mitochondrial membrane is essential for energy production and for preventing the release of pro-apoptotic factors. frontiersin.orgjmb.or.kr
This compound regulates key molecules within the apoptosis cascade to prevent programmed cell death. bioflux.com.ro Its mechanism involves modulating the balance between pro- and anti-apoptotic proteins of the Bcl-2 family. Research on complex injections where this compound is a component has shown an upregulation of the anti-apoptotic protein Bcl-2 and a downregulation of the pro-apoptotic protein Bax. This shift increases the Bcl-2/Bax ratio, which favors cell survival by preserving mitochondrial integrity. Furthermore, the same study noted a decrease in the levels of Cleaved-Caspase 3, the primary executioner caspase in the apoptotic pathway. By inhibiting the activation of this critical enzyme, this compound effectively halts the final phase of apoptosis.
Gene Expression and Protein Modulation
This compound actively modulates the expression of genes involved in the inflammatory response. A key target of this compound is the transcription factor nuclear factor-kappa B (NF-κB), which is a master regulator of inflammation. Studies have demonstrated that this compound can inhibit the activation of NF-κB by suppressing the phosphorylation of its p65 subunit. This inhibition prevents NF-κB from entering the nucleus and activating the transcription of its target genes. As a result, this compound has been shown to inhibit the lipopolysaccharide (LPS)-induced increase in mRNA and protein levels of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
This compound contributes to cellular protection by enhancing the body's endogenous antioxidant defenses. It has been shown to modulate the expression and activity of key antioxidant enzymes that neutralize reactive oxygen species (ROS). frontiersin.org An extract of Paeonia lactiflora, which lists this compound as a constituent, was found to increase the activity of superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px). frontiersin.org The study also confirmed that the extract up-regulated the mRNA expression levels of SOD, CAT, and GSH-Px. frontiersin.org These enzymes work in concert: SOD converts superoxide radicals to hydrogen peroxide, which is then detoxified into water by CAT and GSH-Px, thereby protecting cells from oxidative damage.
Compound Names Mentioned in this Article
| Compound Name |
| This compound |
| Albiflorin (B1665693) |
| Paeoniflorin (B1679553) |
Research Findings on this compound's Mechanisms
| Mechanism Category | Specific Pathway/Effect | Key Findings | Referenced Proteins/Genes |
| Molecular Pathway Interactions | PI3K/AKT/Foxo3a Pathway Interactions | Modulates the pathway to inhibit apoptosis; activation of AKT leads to phosphorylation and inactivation of the pro-apoptotic transcription factor Foxo3a. | PI3K, AKT, Foxo3a |
| Cellular and Subcellular Effects | Mitigation of Cytoskeletal and Mitochondrial Membrane Damage | Repairs damage to the cytoskeleton and stabilizes the mitochondrial membrane in response to cellular stress. | N/A |
| Cellular and Subcellular Effects | Apoptosis Pathway Regulation | Upregulates the anti-apoptotic protein Bcl-2 and downregulates the pro-apoptotic protein Bax; inhibits the activation of Cleaved-Caspase 3. | Bcl-2, Bax, Caspase-3 |
| Gene Expression and Protein Modulation | Regulation of Inflammatory Gene Expression | Inhibits the activation of the NF-κB pathway, leading to reduced expression of pro-inflammatory cytokines. | NF-κB, p65, TNF-α, IL-6 |
| Gene Expression and Protein Modulation | Modulation of Antioxidant Enzyme Expression | Increases the activity and upregulates the mRNA expression of key antioxidant enzymes. | SOD, CAT, GSH-Px |
Research Methodologies and Approaches in Benzoylpaeoniflorin Studies
In Vitro Studies
In vitro research provides a foundational understanding of the molecular mechanisms of benzoylpaeoniflorin. These studies often involve cell line models and a range of biochemical assays to observe the compound's effects at a cellular level.
Cell Line Models
A diverse array of cell lines has been employed to investigate the effects of this compound across different biological contexts.
RBL-2H3 Mast Cells: These rat basophilic leukemia cells are a common model for studying allergic reactions. cjnmcpu.comheraldopenaccess.us In studies with this compound, RBL-2H3 cells have been used to assess its anti-anaphylactic potential. cjnmcpu.com Research has shown that this compound can inhibit the degranulation of these cells, a key event in the allergic response. cjnmcpu.com This is significant because mast cells and basophils are central to allergic and inflammatory responses. heraldopenaccess.us
Human Umbilical Vein Endothelial Cells (HUVECs): HUVECs serve as a model for the endothelium, the inner lining of blood vessels. reprocell.com They are instrumental in studying inflammation and vascular processes. reprocell.comnih.gov In the context of this compound research, HUVECs have been used to explore the compound's anti-inflammatory effects, particularly in response to inflammatory stimuli like lipopolysaccharide (LPS). nih.govnih.gov Studies have demonstrated that this compound can inhibit the expression of inflammatory mediators in HUVECs. nih.govresearchgate.net
THP-1 Macrophages: The human monocytic leukemia cell line, THP-1, can be differentiated into macrophages and is a widely used model to study macrophage function and inflammation. nih.govplos.org this compound has been investigated for its immunomodulatory effects on THP-1 macrophages, particularly in the context of sepsis and inflammation. nih.gov Research indicates that this compound can suppress the production of pro-inflammatory molecules in LPS-activated THP-1 macrophages. nih.govdntb.gov.ua
Peritoneal Macrophages: These primary immune cells are harvested from the peritoneal cavity of animals and are used to study inflammatory responses. usp.br Studies have shown that this compound can dose-dependently inhibit the production of inflammatory cytokines like IL-6 and TNF-α in LPS-stimulated peritoneal macrophages. nih.govdntb.gov.ua
RAW 264.7 Macrophages: This murine macrophage cell line is another common tool for investigating inflammation and immunology. nih.gov
H9c2 Cells: These cells are a subclone of the original clonal cell line derived from embryonic rat heart tissue and are used in cardiovascular research.
Various Cancer Cell Lines: The potential of this compound has also been explored in the context of cancer, although specific cell lines are not detailed in the provided search results.
Biochemical Assays
A range of biochemical assays are utilized to quantify the effects of this compound on cellular processes.
β-Hexosaminidase and Histamine (B1213489) Release Assays: These assays are crucial for studying mast cell degranulation, a hallmark of allergic reactions. researchgate.net The release of β-hexosaminidase and histamine from mast cells like RBL-2H3 is measured to assess the inhibitory effect of compounds. cjnmcpu.com this compound has been shown to potently inhibit the release of both β-hexosaminidase and histamine from RBL-2H3 cells. cjnmcpu.com
Nitric Oxide Production Assays: Nitric oxide (NO) is an important signaling molecule in inflammation. Assays measuring NO production are used to evaluate the anti-inflammatory properties of substances. This compound has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation, in HUVECs and THP-1 macrophages. nih.govdntb.gov.ua
Cytokine Quantification Assays: The levels of various pro-inflammatory and anti-inflammatory cytokines are measured to understand the immunomodulatory effects of this compound. Techniques like ELISA are used to quantify cytokines such as TNF-α, IL-6, and IL-1β. nih.govresearchgate.net Studies have consistently shown that this compound can reduce the production of pro-inflammatory cytokines in various cell types stimulated with LPS. nih.govdntb.gov.ua
Western Blot Analysis: This technique is used to detect and quantify specific proteins. In this compound research, Western blotting has been employed to analyze the expression levels of proteins involved in inflammatory signaling pathways, such as NF-κB and MAPKs, as well as enzymes like COX-2. cjnmcpu.comnih.govnih.gov For example, it has been used to show that this compound suppresses the phosphorylation of p65, p38, JNK, and ERK in HUVECs and THP-1 macrophages. nih.govdntb.gov.ua
Quantitative Real-Time Polymerase Chain Reaction (qPCR): qPCR is used to measure the gene expression levels of various inflammatory mediators. This technique has been used to demonstrate that this compound can inhibit the mRNA expression of iNOS, TNF-α, and IL-6 in HUVECs and THP-1 macrophages. nih.govdntb.gov.ua
Cell Viability and Proliferation Assays
MTT Assay: The MTT assay is a colorimetric assay used to assess cell viability and proliferation. It has been used in studies with HUVECs to ensure that the observed anti-inflammatory effects of this compound are not due to cytotoxicity. nih.gov
In Vivo Animal Models
In vivo studies are essential for evaluating the physiological effects of this compound in a whole organism.
Mouse Models
BALB/c Passive Cutaneous Anaphylaxis (PCA): The PCA model in BALB/c mice is a widely used in vivo model to investigate immediate hypersensitivity reactions. cjnmcpu.comhookelabs.com In this model, this compound has been shown to suppress the IgE-mediated PCA reaction, indicating its anti-anaphylactic activity in a living organism. cjnmcpu.comresearchgate.net
LPS-induced Sepsis: In this model, lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is administered to mice to induce a systemic inflammatory response characteristic of sepsis. nih.gov Studies have shown that treatment with this compound in this model leads to lower serum levels of inflammatory cytokines and improved survival rates. nih.govdntb.gov.ua
Cecal Ligation and Puncture (CLP)-induced Sepsis: The CLP model is considered the gold standard for inducing sepsis in rodents as it closely mimics the clinical course of human sepsis originating from a perforated bowel. nih.govdergipark.org.trfrontiersin.org this compound has been evaluated in this model and has been found to improve survival rates in mice with CLP-induced sepsis. nih.govdntb.gov.ua
Rat Models
Adjuvant Arthritis: The adjuvant-induced arthritis (AIA) model in rats is a well-established experimental model of polyarthritis used for preclinical testing of anti-arthritic agents. inotiv.comchondrex.com Paeoniflorin (B1679553), a related compound, has been shown to reduce arthritis scores and pro-inflammatory cytokine production in this model. frontiersin.org
Experimental Colitis: This model is used to study inflammatory bowel disease.
LPS-induced Liver Inflammatory Reactions: In this model, LPS is used to induce liver inflammation in rats. nih.gov Studies on the related compound paeoniflorin have shown that it can protect against LPS-induced liver damage by blocking the increase in liver enzymes and restoring antioxidant levels. frontiersin.orgnih.gov
Middle Cerebral Artery Occlusion (MCAO): The MCAO model in rats is a common model for studying ischemic stroke. Paeoniflorin has been shown to protect against ischemia-induced brain damage in this model. nih.gov
Summary of Research Findings
| Methodology | Model/Assay | Key Findings for this compound (or related compounds) | References |
| In Vitro | RBL-2H3 Mast Cells | Inhibited degranulation and release of histamine and β-hexosaminidase. | cjnmcpu.com |
| HUVECs | Inhibited LPS-induced expression of inflammatory mediators (iNOS, TNF-α, IL-6, COX-2). | nih.govnih.govresearchgate.netdntb.gov.ua | |
| THP-1 Macrophages | Suppressed LPS-induced production of pro-inflammatory molecules (iNOS, TNF-α, IL-6). | nih.govdntb.gov.ua | |
| Peritoneal Macrophages | Dose-dependently inhibited LPS-induced production of IL-6 and TNF-α. | nih.govdntb.gov.ua | |
| Biochemical Assays | Inhibited key inflammatory signaling pathways (NF-κB, MAPKs). | cjnmcpu.comnih.govdntb.gov.ua | |
| In Vivo | BALB/c PCA Mouse Model | Suppressed IgE-mediated passive cutaneous anaphylaxis. | cjnmcpu.comresearchgate.net |
| LPS-induced Sepsis Mouse Model | Reduced serum levels of inflammatory cytokines and improved survival. | nih.govdntb.gov.ua | |
| CLP-induced Sepsis Mouse Model | Improved survival rates. | nih.govdntb.gov.ua | |
| Adjuvant Arthritis Rat Model | (Paeoniflorin) Reduced arthritis scores and inflammation. | frontiersin.org | |
| LPS-induced Liver Inflammation Rat Model | (Paeoniflorin) Protected against liver damage. | frontiersin.orgnih.gov | |
| MCAO Rat Model | (Peoniflorin) Protected against ischemia-induced brain damage. | nih.gov |
Computational and Systems Biology Approaches in this compound Studies
Modern research increasingly employs computational and systems biology approaches to elucidate the complex mechanisms of action of natural compounds like this compound. These in silico methods, including molecular docking, network pharmacology, and multi-omics analyses, provide valuable insights into the molecular interactions and broader biological pathways influenced by this compound.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the study of this compound, molecular docking simulations have been instrumental in identifying and validating its potential protein targets.
Research has shown that this compound can tightly bind to several key proteins involved in inflammatory and disease processes. For instance, docking studies have demonstrated a strong binding affinity between this compound and proteins of the mitogen-activated protein kinase (MAPK) signaling pathway, specifically ERK, JNK, and p38. cjnmcpu.com The simulations suggest that this compound can dock into the ATP binding sites of these kinases, which is thought to inhibit their phosphorylation. cjnmcpu.com Similarly, molecular docking has indicated that this compound can occupy the active site of histidine decarboxylase (HDC), thereby blocking the conversion of L-histidine to histamine. cjnmcpu.comcjnmcpu.comnih.gov
Further studies have explored the interaction of this compound with targets relevant to other diseases. In the context of autoimmune thyroiditis, molecular docking revealed that this compound binds well to interleukin-6 (IL-6), epidermal growth factor receptor (EGFR), and proto-oncogene tyrosine-protein kinase. nih.gov For ischemic stroke, docking models have shown interactions between this compound and targets such as tumor necrosis factor (TNF) and AKT1. researchgate.netresearchgate.net In studies related to rheumatoid arthritis, this compound was predicted to interact with targets like LGALS3, STAT3, and VEGFA. frontiersin.org Another study showed this compound forming hydrogen bonds with key residues of TNF. researchgate.net
The binding energies from these simulations, often expressed in kcal/mol, indicate the stability of the compound-protein complex. For example, a standard precision docking study with SARS-CoV-2 main protease (Mpro) reported a docking score of -5.997 kcal/mol for this compound. archivesofmedicalscience.com
Table 1: Summary of Molecular Docking Studies on this compound
| Target Protein | Disease Context | Key Findings | Source |
|---|---|---|---|
| HDC, ERK, JNK, p38 | Anaphylaxis | Occupies HDC active site and ATP binding sites of MAPKs. | cjnmcpu.comcjnmcpu.comnih.gov |
| TNF, AKT1 | Ischemic Stroke | Predicted binding to key inflammatory and cell survival proteins. | researchgate.netresearchgate.net |
| IL-6, EGFR, Proto-oncogene tyrosine-protein kinase | Autoimmune Thyroiditis | Good binding affinity to important targets in autoimmune disease. | nih.gov |
| SARS-CoV-2 Mpro | COVID-19 | Docking score of -5.997 kcal/mol. | archivesofmedicalscience.com |
| LGALS3, STAT3, VEGFA | Rheumatoid Arthritis | Predicted to bind to targets involved in inflammation and angiogenesis. | frontiersin.org |
| TNF | General Inflammation | Forms hydrogen bonds with ARG98, ARG103, GLN102 and Pi-Sigma bond with CYS101. | researchgate.net |
Network Pharmacology Analysis
Network pharmacology is a systems biology-based approach that investigates the complex interactions between drug components and multiple targets within a biological network. This methodology has been widely applied to understand the multi-target and multi-pathway mechanisms of traditional Chinese medicine and its active compounds, including this compound.
In the context of rheumatoid arthritis (RA), network pharmacology studies have identified this compound as a major active compound in Total Glucosides of Peony (TGP). amegroups.org These analyses predict numerous potential targets for this compound and other TGP components. By constructing compound-target-disease networks, researchers have identified key hub targets such as LGALS3, VEGFA, FGF1, FGF2, IL-6, IL-2, SELP, PRKCA, and ERAP1. amegroups.org The enriched pathways associated with these targets often include the VEGFR pathway, signaling by interleukins, the PI3K-Akt signaling pathway, and platelet activation, suggesting that this compound's therapeutic effects in RA may be mediated through inhibiting leukocyte recruitment and angiogenesis. amegroups.orgnih.gov
Another network pharmacology study focusing on the antioxidant properties of Moutan Cortex identified this compound, along with paeonol (B1678282) and gallic acid, as a key antioxidant component. frontiersin.orgnih.gov This analysis predicted 100 putative targets for this compound related to its antioxidant activity. frontiersin.org
Furthermore, in studies investigating the mechanisms of herbal formulas for conditions like ischemic stroke, network pharmacology has pinpointed this compound as a key ingredient. pharmrxiv.denih.gov The analyses suggest its action involves pathways related to inflammation, angiogenesis, and cell apoptosis through targets like AKT1, TNF, PTGS2, MMP9, PIK3CA, and VEGFA. pharmrxiv.denih.gov
Table 2: Key Targets and Pathways for this compound Identified Through Network Pharmacology
| Disease/Condition | Predicted Key Targets | Predicted Key Pathways | Source |
|---|---|---|---|
| Rheumatoid Arthritis | LGALS3, VEGFA, FGF1, FGF2, IL-6, IL-2, SELP, PRKCA, ERAP1 | VEGFR pathway, Interleukin signaling, PI3K-Akt signaling, Platelet activation | amegroups.org |
| Oxidative Stress | 100 putative targets identified | Not specified | frontiersin.orgnih.gov |
| Ischemic Stroke | AKT1, TNF, PTGS2, MMP9, PIK3CA, VEGFA | Inflammation, Angiogenesis, Cell apoptosis | pharmrxiv.denih.gov |
| Autoimmune Thyroiditis | IL-6, EGFR, SRC | Not specified | nih.gov |
Multi-omics Analyses (e.g., Transcriptomics, Metabolomics)
Multi-omics approaches integrate data from different "-omics" fields, such as transcriptomics (the study of RNA transcripts) and metabolomics (the study of metabolites), to provide a comprehensive understanding of a biological system's response to a compound.
Transcriptomics: Transcriptome sequencing (RNA-Seq) has been used to investigate the effects of this compound on gene expression. In a study on sepsis, this compound treatment was found to modulate the expression of genes involved in inflammatory responses. dntb.gov.uaresearchgate.net Specifically, it was shown to inhibit the lipopolysaccharide (LPS)-induced expression of inflammatory cytokines. researchgate.net In a study on an herbal pair for ischemic stroke, where this compound was a main component, transcriptomic analysis of brain tissue revealed that treatment could regulate differentially expressed genes involved in pathways like PI3K/AKT, IL-17, TNF, and NF-kappa B. frontiersin.org This suggests that the protective effects are associated with the regulation of these inflammatory, angiogenic, and apoptotic pathways. frontiersin.org Another study on a decoction containing this compound for myelosuppression also used RNA-Seq to identify differentially expressed genes, implicating the PI3K-Akt and MAPK signaling pathways. acs.org
Metabolomics: Metabolomics studies aim to identify and quantify the complete set of small-molecule metabolites in a biological sample. Widely targeted metabolomics has been used to analyze the chemical constituents of different parts of the Paeonia lactiflora flower, identifying this compound as a major characteristic monoterpenoid. plos.org In a study of Paeonia ostii 'Feng Dan' leaves, an integrated metabolomics approach recognized this compound as one of the dominant bioactive compounds with significant content variations during leaf development. mdpi.com Furthermore, in an investigation into the treatment of ischemic stroke with an herbal pair containing this compound, metabolomics analysis revealed improvements in various metabolic processes, including the metabolism of amino acids, glycerophospholipids, sphingomyelin, and fatty acids. pharmrxiv.defrontiersin.org Spatial metabolomics, an emerging technology, has also been used to identify the distribution of this compound within the root of Paeonia lactiflora. frontiersin.org
Table 3: Findings from Multi-omics Studies Involving this compound
| Omics Type | Study Context | Key Findings | Source |
|---|---|---|---|
| Transcriptomics | Sepsis | Modulates expression of genes involved in inflammatory responses. | dntb.gov.uaresearchgate.net |
| Transcriptomics | Ischemic Stroke | Regulates genes in PI3K/AKT, IL-17, TNF, and NF-kappa B pathways. | frontiersin.org |
| Metabolomics | Paeonia Species Analysis | Identified as a major and dominant bioactive monoterpenoid. | plos.orgmdpi.com |
| Metabolomics | Ischemic Stroke | Treatment improved amino acid, glycerophospholipid, sphingomyelin, and fatty acid metabolism. | pharmrxiv.defrontiersin.org |
| Spatial Metabolomics | Paeonia lactiflora Root | Enabled visualization of the spatial distribution of this compound in tissue. | frontiersin.org |
Future Research Directions and Translational Perspectives for Benzoylpaeoniflorin
Elucidation of Novel Molecular Targets and Signaling Pathways
Current research has identified several key molecular targets and signaling pathways modulated by benzoylpaeoniflorin, primarily centered on its anti-inflammatory and immunomodulatory effects. A significant area of investigation has been its role in mitigating allergic reactions. Studies have shown that this compound can dually inhibit histidine decarboxylase (HDC) and the mitogen-activated protein kinase (MAPK) signaling pathway. cjnmcpu.comnih.govcjnmcpu.com By occupying the active site of HDC, it blocks the conversion of L-histidine to histamine (B1213489), a key mediator of allergic responses. cjnmcpu.comnih.govcjnmcpu.com Simultaneously, it inhibits the phosphorylation of downstream proteins in the MAPK pathway, such as ERK1/2, JNK, and p38, leading to a reduction in the production of pro-inflammatory cytokines like IL-3, IL-4, IL-5, and IL-13. cjnmcpu.com
The anti-inflammatory properties of this compound also extend to the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway. nih.gov This has been observed in models of sepsis, where this compound pretreatment suppressed the lipopolysaccharide (LPS)-induced activation of NF-κB and the subsequent expression of inflammatory mediators like iNOS, TNF-α, and IL-6. nih.govmdpi.com
Future research should aim to broaden our understanding of this compound's molecular interactions. Investigating its effects on other inflammatory pathways, such as the JAK-STAT and Toll-like receptor (TLR) signaling pathways, could reveal novel mechanisms of action. Furthermore, exploring its potential in other therapeutic areas, such as neuroinflammation and autoimmune diseases, by identifying its targets within the central nervous system and the adaptive immune system, will be crucial. Unraveling these novel molecular targets will provide a more comprehensive picture of its therapeutic potential.
Structure-Activity Relationship Studies for Enhanced Efficacy and Selectivity
While direct structure-activity relationship (SAR) studies on this compound are not extensively documented, research on the related compound, paeoniflorin (B1679553), and its derivatives offers valuable insights. The unique cage-like pinane (B1207555) skeleton is a crucial feature for the biological activity of this class of compounds.
The lipophilicity of these molecules appears to play a significant role in their bioavailability and, consequently, their efficacy. For instance, modifications to paeoniflorin, such as the addition of a benzene (B151609) sulfonate group to create paeoniflorin-6′-O-benzene sulfonate (CP-25), have been shown to enhance its lipophilicity and improve its oral bioavailability and anti-inflammatory effects. frontiersin.org This suggests that the benzoyl group in this compound likely contributes to its pharmacokinetic profile and biological activity.
Future SAR studies should focus on systematically modifying the this compound structure to understand the contribution of different functional groups to its activity and selectivity. Key areas for modification could include:
The Benzoyl Group: Altering the substituents on the benzene ring could modulate the electronic and steric properties, potentially enhancing binding affinity to target proteins.
The Sugar Moiety: Modifications to the glucose unit, such as acetylation, could impact the compound's solubility and ability to cross cell membranes.
The Pinane Skeleton: While likely essential for its core activity, subtle modifications could fine-tune its interaction with specific targets.
Computational modeling and molecular docking studies will be invaluable in guiding these synthetic efforts and predicting the impact of structural changes on biological activity. The overarching goal is to design and synthesize novel analogs with improved potency, selectivity, and pharmacokinetic properties.
Development of this compound-Based Therapeutic Agents
The development of this compound into a therapeutic agent presents both opportunities and challenges. Its natural origin offers a promising starting point with inherent biological activity. However, challenges related to its synthesis and formulation need to be addressed for successful drug development.
The complex structure of this compound makes its total synthesis a formidable task. Therefore, semi-synthetic approaches, where the natural product is isolated and then chemically modified, are likely to be more feasible for producing analogs for preclinical and clinical studies.
Furthermore, formulation strategies will be critical to optimize its delivery and bioavailability. As with many natural products, this compound may have suboptimal pharmacokinetic properties, such as poor solubility or rapid metabolism. The development of novel drug delivery systems, such as nanoparticles, liposomes, or microemulsions, could help to overcome these limitations and enhance its therapeutic efficacy. The successful formulation of paeoniflorin in microemulsions, for example, has been shown to improve its absorption in animal models. frontiersin.org
Clinical Translational Research Considerations
The translation of this compound from a promising preclinical candidate to a clinically approved therapeutic requires careful consideration of several factors. A thorough preclinical safety and toxicology profile is paramount. While studies on paeoniflorin suggest low toxicity, comprehensive investigations into the acute, subacute, and chronic toxicity of this compound are necessary. nih.govfrontiersin.org These studies should also assess its potential for genotoxicity and mutagenicity. nih.govfrontiersin.org
Pharmacokinetic studies in relevant animal models are crucial to understand its absorption, distribution, metabolism, and excretion (ADME) profile. A study in rats has already provided initial pharmacokinetic data for this compound after intravenous administration. researchgate.net Further studies are needed to evaluate its oral bioavailability and identify its major metabolites. Understanding its metabolic fate is essential for predicting potential drug-drug interactions.
Identifying appropriate patient populations and clinical indications will be key to designing successful clinical trials. Given its demonstrated anti-inflammatory and anti-allergic properties, initial clinical investigations could focus on conditions such as atopic dermatitis, allergic rhinitis, or inflammatory bowel disease. The development of reliable biomarkers to monitor its therapeutic effects and patient response will also be instrumental in its clinical development.
Potential for Combination Therapies with Existing Pharmacological Agents
The immunomodulatory and anti-inflammatory properties of this compound make it an attractive candidate for combination therapies. By targeting multiple pathways, it could act synergistically with existing drugs, potentially allowing for lower doses and reduced side effects.
For instance, in the context of allergic diseases, combining this compound with antihistamines could provide a more comprehensive therapeutic effect. While antihistamines block the action of histamine on its receptors, this compound could reduce histamine production by inhibiting HDC.
In inflammatory conditions, combining this compound with corticosteroids could be beneficial. This compound's ability to inhibit NF-κB and MAPK pathways could complement the broad anti-inflammatory effects of corticosteroids, potentially leading to enhanced efficacy.
Q & A
Q. What validated methodologies are recommended for quantifying Benzoylpaeoniflorin in plant extracts?
High-performance liquid chromatography (HPLC) coupled with UV detection is widely used for quantification. A validated protocol involves sample extraction using methanol-water mixtures (e.g., 70% methanol), followed by chromatographic separation on a C18 column with gradient elution (e.g., acetonitrile/water) . Calibration curves using certified reference standards (≥98% purity) are essential for accuracy.
Q. How can researchers confirm the structural identity of isolated this compound?
Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) with high-resolution mass spectrometry (HR-MS). Cross-reference spectral data with published databases (e.g., CAS RN 139953-35-8) and ensure purity (>95%) via HPLC-UV or LC-MS .
Q. What in vitro assays are suitable for studying this compound’s pharmacological mechanisms?
COX-1/COX-2 inhibition assays (e.g., enzyme-linked immunosorbent assays using purified cyclooxygenase isoforms) are standard for evaluating anti-inflammatory activity . Apoptosis modulation can be assessed via flow cytometry (Annexin V/PI staining) in coronary artery endothelial cells .
Advanced Research Questions
Q. How can experimental design address variability in this compound’s bioactivity across biological matrices (e.g., cerebrospinal fluid vs. plasma)?
Use standardized sample preparation protocols (e.g., protein precipitation for CSF, solid-phase extraction for plasma) to minimize matrix effects. Validate assays using spike-and-recovery experiments and include internal standards (e.g., deuterated analogs) to account for recovery efficiency .
Q. What strategies resolve contradictory data on this compound’s dual roles in apoptosis (pro-survival vs. pro-death)?
Conduct dose-response and time-course studies to identify concentration-dependent effects. Pair transcriptomic analysis (RNA-seq) with functional assays (e.g., caspase-3/7 activity) to map signaling pathways. Compare results across cell types (e.g., neurons vs. cardiomyocytes) to assess tissue specificity .
Q. How to optimize isolation protocols for this compound from co-occurring isomers (e.g., Albiflorin)?
Employ orthogonal purification techniques:
- Step 1 : Fractionate crude extracts via flash chromatography (silica gel, ethyl acetate/methanol gradients).
- Step 2 : Refine using preparative HPLC with a phenyl-hexyl column for enhanced isomer separation . Validate purity via tandem MS/MS and differential NMR coupling constants (e.g., J-values for glycosidic linkages) .
Q. What in vivo models are appropriate for studying this compound’s neuroprotective effects in Alzheimer’s disease (AD)?
Use transgenic AD mouse models (e.g., APP/PS1) to assess Aβ oligomer (AO) suppression. Quantify CSF AO levels via immunoassays (e.g., anti-Aβ antibodies) and correlate with behavioral outcomes (e.g., Morris water maze). Include pharmacokinetic studies to confirm blood-brain barrier penetration .
Methodological Challenges and Solutions
Q. How to mitigate batch-to-batch variability in this compound sourcing for longitudinal studies?
Source material from authenticated botanical suppliers (e.g., Kanto Reagents) and certificate of analysis (CoA) verification. Implement quality control (QC) checks:
- Purity : HPLC-UV (λ = 230 nm).
- Stability : Accelerated degradation studies (40°C/75% RH) to establish shelf-life .
Q. What computational tools support structure-activity relationship (SAR) studies of this compound derivatives?
Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for COX-2 or Aβ oligomers. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. How to address ethical considerations in clinical studies involving this compound?
Secure Institutional Review Board (IRB) approval with explicit informed consent protocols. For human trials, prioritize double-blinded, placebo-controlled designs and adhere to CONSORT guidelines for reporting adverse events .
Data Interpretation and Validation
Q. How to validate this compound’s role in neurogenesis using proteomic data?
Perform label-free quantitative proteomics (LFQ) on neural stem cells treated with this compound. Analyze ubiquitin-proteasome system (UPS) components (e.g., F-box proteins) via Western blot or targeted MS (PRM/SRM). Cross-validate with CRISPR/Cas9 knockouts of candidate genes (e.g., FBXW7) .
Q. What statistical approaches are recommended for reconciling conflicting in vivo vs. in vitro findings?
Apply meta-analysis frameworks (e.g., random-effects models) to aggregate data across studies. Use pathway enrichment tools (e.g., DAVID, Metascape) to identify conserved biological processes. Report effect sizes (Cohen’s d) and confidence intervals to quantify uncertainty .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
